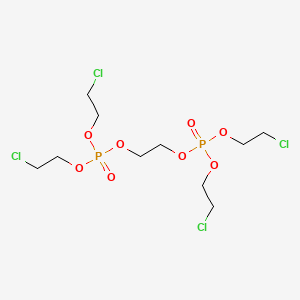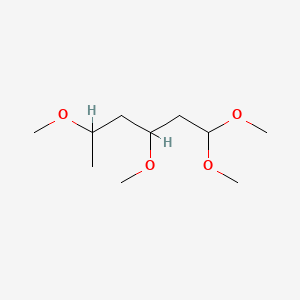![molecular formula C18H11N3O B13800835 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a complex organic compound with the molecular formula C18H11N3O It is known for its unique structure, which combines elements of benzimidazole and isoquinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the construction of benzimidazo[2,1-a]isoquinolin-6(5H)-ones can be achieved from N-substituted o-phenylenediamines and 2-alkynylbenzaldehydes through a cyclization reaction .
Industrial Production Methods
化学反应分析
Types of Reactions
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound.
科学研究应用
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has several applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of fluorescent sensors and other analytical tools.
作用机制
The mechanism of action of 4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets. For instance, its use as a fluorescent sensor for copper ions (Cu2+) is based on the photoinduced electron transfer (PET) process . This interaction enhances the compound’s fluorescence, allowing for the detection of copper ions in various samples.
相似化合物的比较
Similar Compounds
7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: This compound shares a similar core structure but lacks the amino group at the 4-position.
Naphthoylenebenzimidazole: Another related compound with a similar structural framework.
Uniqueness
4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is unique due to its specific functional groups, which confer distinct chemical and physical properties
属性
分子式 |
C18H11N3O |
|---|---|
分子量 |
285.3 g/mol |
IUPAC 名称 |
15-amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C18H11N3O/c19-13-9-8-12-16-10(13)4-3-5-11(16)17-20-14-6-1-2-7-15(14)21(17)18(12)22/h1-9H,19H2 |
InChI 键 |
WYSXICZXHJMYOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


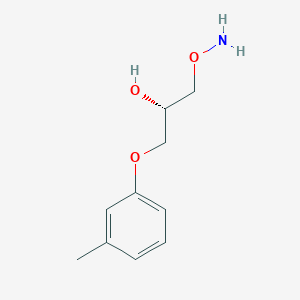
![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)

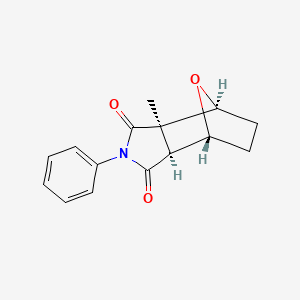


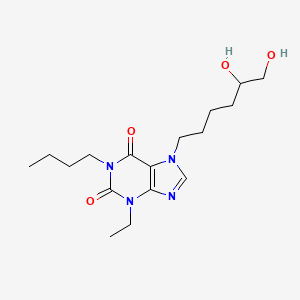

![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
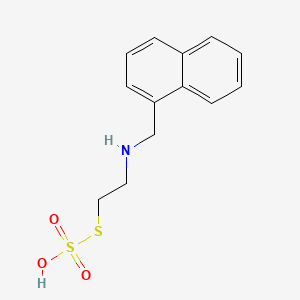
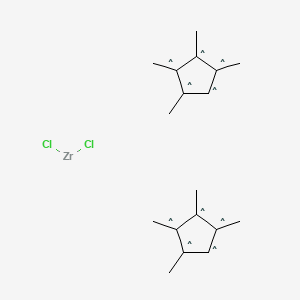
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
